molecular formula C9H15FO3 B8360309 Ethyl 7-fluoro-3-oxoheptanoate

Ethyl 7-fluoro-3-oxoheptanoate

Cat. No.: B8360309
M. Wt: 190.21 g/mol
InChI Key: GRJFMFJJANHWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-fluoro-3-oxoheptanoate (C₉H₁₃FO₃) is a fluorinated ester featuring a ketone group at the third carbon position and a fluorine atom at the seventh carbon of the heptanoate backbone. This structure confers unique physicochemical properties, such as enhanced metabolic stability and electronic effects due to fluorine’s electronegativity. Fluorinated esters like this are critical intermediates in pharmaceutical and agrochemical synthesis, particularly in the development of protease inhibitors or herbicides .

Properties

Molecular Formula

C9H15FO3

Molecular Weight

190.21 g/mol

IUPAC Name

ethyl 7-fluoro-3-oxoheptanoate

InChI

InChI=1S/C9H15FO3/c1-2-13-9(12)7-8(11)5-3-4-6-10/h2-7H2,1H3

InChI Key

GRJFMFJJANHWCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCCCF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogenated Esters

Ethyl 7-chloro-2-oxoheptanoate
  • Structure : Chlorine replaces fluorine at position 7, and the ketone is at position 2.
  • Molecular Weight: ~208.65 g/mol (vs. ~190.2 g/mol for Ethyl 7-fluoro-3-oxoheptanoate).
  • This compound may exhibit higher lipophilicity, influencing bioavailability in drug design .
Ethyl difluoroacetate (C₄H₆F₂O₂)
  • Structure : A shorter-chain ester with two fluorine atoms on the α-carbon.
  • Molecular Weight : 124.09 g/mol.
  • Impact: The difluoro group increases acidity (pKa ~1.3) and reactivity in nucleophilic substitutions. This contrasts with this compound, where the distal fluorine and ketone groups may reduce direct electronic interactions .

Aromatic Substituted Analogs

Ethyl 7-(4-biphenyl)-7-oxoheptanoate
  • Structure : A biphenyl group replaces the fluorine at position 7, with a ketone at position 5.
  • Molecular Weight : ~324.4 g/mol.
  • Impact: The biphenyl moiety enhances lipophilicity and π-π stacking interactions, making it suitable for materials science (e.g., flame-retardant additives).
Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
  • Structure : A difluorophenyl group at position 7 with a ketone at the same position.
  • Molecular Weight : 284.3 g/mol.
  • Impact: The electron-withdrawing difluorophenyl group enhances stability against hydrolysis compared to this compound. This compound’s purity (97%) and lab-scale applications align with trends in fluorinated intermediates for high-value syntheses .

Functional Group Positional Isomers

Ethyl 3-oxoheptanoate (Non-fluorinated)
  • Structure : Lacks the fluorine atom at position 6.
  • Molecular Weight : ~172.2 g/mol.
  • Impact: The absence of fluorine reduces metabolic resistance but increases flexibility in reactions like keto-enol tautomerism. This highlights fluorine’s role in tuning reactivity and stability in the parent compound .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Substituent/Group Key Applications/Properties
This compound ~190.2 7-F, 3-ketone Pharmaceutical intermediates
Ethyl 7-chloro-2-oxoheptanoate ~208.65 7-Cl, 2-ketone Agrochemical synthesis
Ethyl difluoroacetate 124.09 α,α-difluoro Acid catalyst in organic reactions
Ethyl 7-(4-biphenyl)-7-oxoheptanoate ~324.4 7-biphenyl, 7-ketone Flame-retardant materials
Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate 284.3 7-(2,4-F₂Ph), 7-ketone High-purity lab reagents

Research Findings and Trends

  • Fluorine’s Role: Fluorination at position 7 in this compound likely improves metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in related compounds .
  • Ketone Position: The 3-ketone group may facilitate enolate formation more readily than 2-ketone isomers, enabling diverse functionalizations in synthesis .
  • Safety Profile: Aromatic analogs (e.g., biphenyl derivatives) pose higher combustion risks, whereas aliphatic fluorinated esters like this compound are safer in handling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 7-fluoro-3-oxoheptanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves fluorination of precursor ketones (e.g., via electrophilic fluorinating agents like Selectfluor) followed by esterification. Key parameters include temperature control (60–80°C for fluorination), solvent selection (e.g., dichloromethane for stability), and catalyst use (e.g., H₂SO₄ for esterification). Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting molar ratios to minimize byproducts like unreacted starting materials or hydrolyzed esters .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is essential for confirming fluorination (δ ~ -120 to -180 ppm). 1H^{1}\text{H} NMR should show the ester methyl group (~1.2 ppm, triplet) and α-keto proton (~3.5 ppm, multiplet).
  • IR : A strong carbonyl stretch (~1740 cm⁻¹ for ester and ~1700 cm⁻¹ for ketone).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 206.1 (calculated) with fragmentation peaks at m/z 159 (loss of -OEt) and m/z 113 (keto-fluoro cleavage). Cross-reference with PubChem data for validation .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are acceptable for in vitro studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is preferred over GC-MS due to the compound’s thermal sensitivity. Acceptable purity thresholds depend on application: ≥95% for kinetic studies, ≥98% for enzymatic assays. Calibrate against certified reference materials (CRMs) and report relative retention times .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by impurities or tautomeric equilibria in this compound?

  • Methodological Answer : Discrepancies arise from keto-enol tautomerism or trace solvents (e.g., DMSO-d₆ residual protons). Mitigation strategies:

  • Use deuterated solvents (CDCl₃) and suppress tautomerism via low-temperature NMR (-20°C).
  • Employ 13C^{13}\text{C} DEPT-135 to distinguish carbonyl carbons from impurities.
  • Cross-validate with X-ray crystallography (e.g., SHELXL refinement) to confirm molecular geometry .

Q. What computational approaches best predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states and charge distribution. Key parameters:

  • Fukui indices to identify electrophilic sites (C-3 keto carbon).
  • Solvent effects via polarizable continuum model (PCM).
  • Validate with experimental kinetic data (e.g., Hammett plots) .

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 2–10), incubate at 37°C, and quantify degradation via HPLC. Use Arrhenius plots for activation energy (Eₐ) calculation.
  • Thermal Stability : Thermogravimetric analysis (TGA) at 5°C/min under nitrogen. Monitor decomposition onset (>150°C) and correlate with DSC endotherms.
  • Report degradation products (e.g., 7-fluoroheptanoic acid) via LC-MS/MS .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

  • Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers. Confirm absolute configuration via X-ray crystallography (SHELXD for phase solution) or electronic circular dichroism (ECD) spectra simulated with TD-DFT .

Data Interpretation and Contradiction Management

Q. How should researchers address conflicting bioactivity results in cell-based assays involving this compound?

  • Methodological Answer :

  • Replicate assays with standardized cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-buffer variability.
  • Perform dose-response curves (IC₅₀) with three technical replicates.
  • Use RNA-seq or proteomics to identify off-target pathways confounding results .

Q. What statistical methods are appropriate for multivariate analysis of this compound’s physicochemical properties?

  • Methodological Answer : Principal component analysis (PCA) to reduce variables like logP, pKa, and solubility. Partial least squares regression (PLS-R) correlates structural descriptors (e.g., molar refractivity) with bioactivity. Validate models via leave-one-out cross-validation (LOOCV) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.